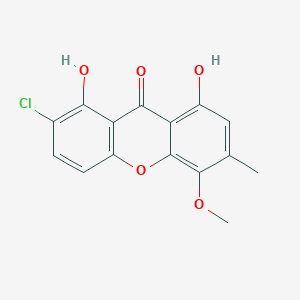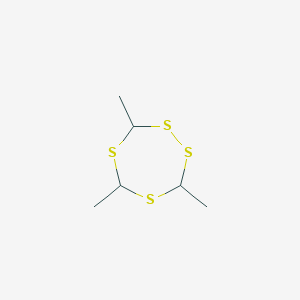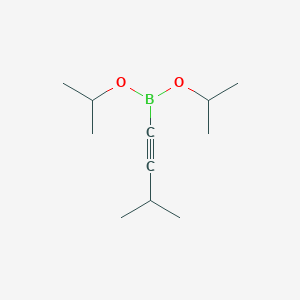![molecular formula C11H6Cl2N2O B14295979 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- CAS No. 113960-64-8](/img/structure/B14295979.png)
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-: is a chemical compound belonging to the class of pyridoindoles. This compound is characterized by the presence of a pyridoindole core structure with hydroxyl and dichloro substituents. Pyridoindoles are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent hydroxylation can be employed to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine gas, hydroxylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: In chemistry, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent
Medicine: In medicine, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is investigated for its potential to treat various diseases. Its biological activity makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
9H-Pyrido[3,4-b]indole: A parent compound with a similar core structure but lacking the hydroxyl and dichloro substituents.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct biological activities.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A methoxy-substituted compound with unique properties.
Uniqueness: 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of hydroxyl and dichloro groups enhances its reactivity and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
113960-64-8 |
|---|---|
Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
5,7-dichloro-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Cl2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
InChI Key |
BVVSNQNGEBAFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)

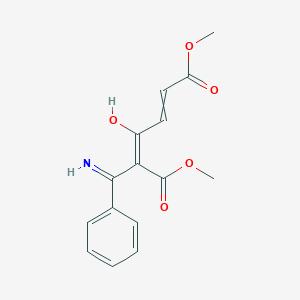
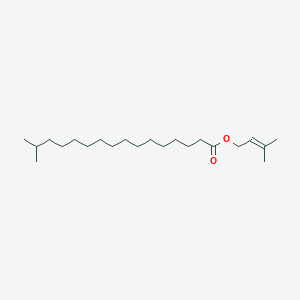
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
